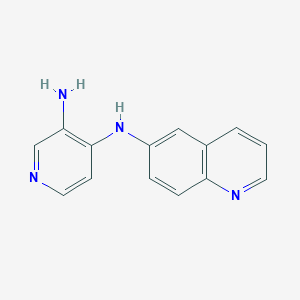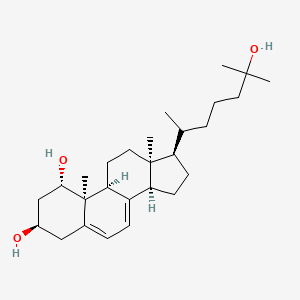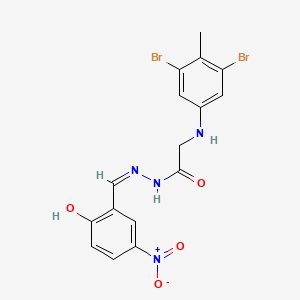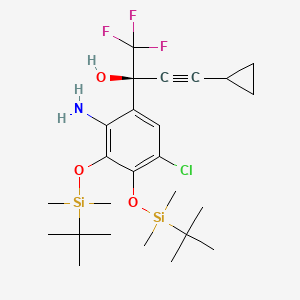
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is a synthetic organic compound characterized by its complex structure, which includes amino, trifluorobutynyl, and tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol typically involves multiple steps, starting from simpler precursors. A common synthetic route might include:
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the trifluorobutynyl group:
Amination: The amino group is introduced via a nucleophilic substitution or reductive amination reaction.
Final deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluorobutynyl group can be reduced to form trifluorobutyl derivatives.
Substitution: The tert-butyldimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as tetrabutylammonium fluoride for deprotection, or other silylating agents for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso or nitro compounds, while reduction of the trifluorobutynyl group could yield trifluorobutyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol depends on its specific application. In general, its reactivity is influenced by the presence of the amino, trifluorobutynyl, and tert-butyldimethylsilyl groups, which can interact with various molecular targets and pathways. For example, in biochemical applications, the amino group might interact with enzymes or receptors, while the trifluorobutynyl group could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Amino-3,4-dihydroxy-trifluorobut-3-yn-2-ol: Lacks the tert-butyldimethylsilyl groups, which affects its reactivity and stability.
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-but-3-yn-2-ol: Lacks the trifluoromethyl group, which influences its chemical properties and applications.
Uniqueness
(S)-2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy)-trifluorobut-3-yn-2-ol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both tert-butyldimethylsilyl and trifluorobutynyl groups makes it particularly versatile in synthetic chemistry and material science.
Properties
Molecular Formula |
C25H39ClF3NO3Si2 |
|---|---|
Molecular Weight |
550.2 g/mol |
IUPAC Name |
(2S)-2-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
InChI |
InChI=1S/C25H39ClF3NO3Si2/c1-22(2,3)34(7,8)32-20-18(26)15-17(19(30)21(20)33-35(9,10)23(4,5)6)24(31,25(27,28)29)14-13-16-11-12-16/h15-16,31H,11-12,30H2,1-10H3/t24-/m0/s1 |
InChI Key |
HSDUXTSQKULQHG-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)[C@@](C#CC2CC2)(C(F)(F)F)O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(C#CC2CC2)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


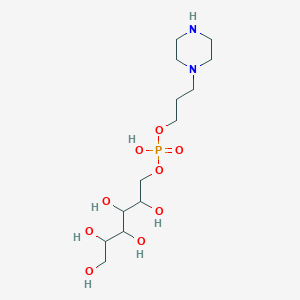
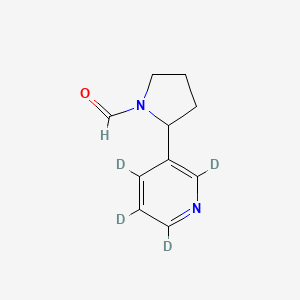
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
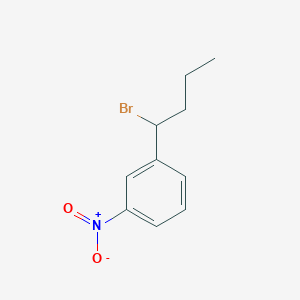

![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
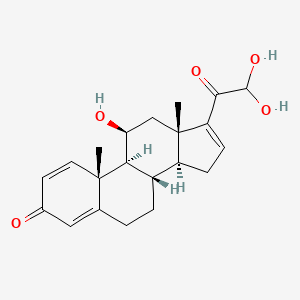
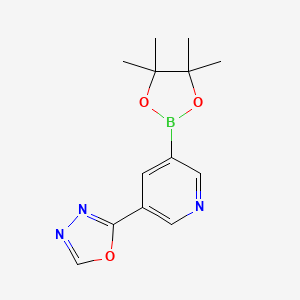
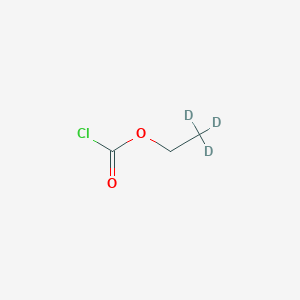
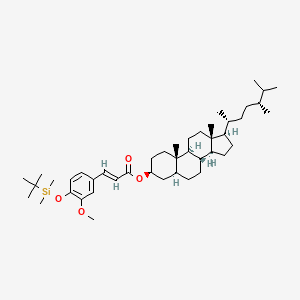
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
